molecular formula C9H16N2 B14608393 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine CAS No. 57516-77-5

1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine

Cat. No.: B14608393
CAS No.: 57516-77-5
M. Wt: 152.24 g/mol
InChI Key: LRAUXUFJZIWABJ-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is a bicyclic nitrogen-containing heterocycle. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene. This compound has a molecular formula of C₉H₁₆N₂ and a molecular weight of 152.24 g/mol . It is a versatile compound with significant applications in organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 1,5-diaminopentane with formaldehyde in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets. The compound can act as a base, facilitating various chemical reactions by deprotonating substrates. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. Its ability to act as a strong base and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

57516-77-5

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]azepine

InChI

InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h5,10H,1-4,6-8H2

InChI Key

LRAUXUFJZIWABJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCNC2=CC1

Origin of Product

United States

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